GSK 2830371-d4 -

GSK 2830371-d4

Catalog Number: EVT-1496446
CAS Number:
Molecular Formula: C₂₃H₂₅D₄ClN₄O₂S
Molecular Weight: 465.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of GSK 2830371-d4 typically involves multi-step organic reactions that incorporate deuterated components to enhance its stability and analytical properties. While specific synthetic routes are proprietary, general methods for synthesizing phosphatase inhibitors often include:

  • Formation of key intermediates: Utilizing standard organic reactions such as amide coupling or alkylation to construct the core structure.
  • Incorporation of deuterium: This is achieved through the use of deuterated reagents or solvents during critical steps to ensure the final product contains deuterium atoms.

Technical Details

The synthesis may also involve purification steps such as chromatography to isolate the desired product from by-products. The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure

Data

Molecular weight, exact mass, and other structural data are typically provided by suppliers. For GSK 2830371 (non-deuterated), the molecular weight is approximately 1404456.53 g/mol .

Chemical Reactions Analysis

Reactions

GSK 2830371-d4 participates in biochemical reactions primarily through its interaction with the Wip1 phosphatase. The allosteric inhibition mechanism involves binding to a site distinct from the active site of Wip1, leading to conformational changes that reduce its activity.

Technical Details

The specificity of GSK 2830371-d4 for Wip1 over other phosphatases (21 other tested) highlights its potential for targeted therapeutic applications without affecting other cellular pathways significantly .

Mechanism of Action

Process

The mechanism of action for GSK 2830371-d4 involves allosteric inhibition, where binding at an allosteric site alters the conformation of Wip1 phosphatase. This results in decreased enzymatic activity, ultimately affecting downstream signaling pathways associated with cell proliferation and survival.

Data

Research indicates that inhibiting Wip1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents, making GSK 2830371-d4 a candidate for combination therapies in oncology .

Physical and Chemical Properties Analysis

Physical Properties

GSK 2830371-d4 is typically characterized by its solid form at room temperature with high purity levels (often >98%). It is soluble in dimethyl sulfoxide, which is commonly used as a solvent in biological assays.

Chemical Properties

The compound's stability under various conditions (pH, temperature) is crucial for its application in biological systems. Data on its stability can be found in supplier specifications but generally indicate resilience under physiological conditions.

Applications

GSK 2830371-d4 has significant scientific applications, particularly in cancer research. Its role as a Wip1 phosphatase inhibitor positions it as a valuable tool in studies aimed at understanding cell cycle regulation and stress response mechanisms. Additionally, it may be utilized in drug development programs targeting malignancies where Wip1 activity contributes to tumorigenesis.

Chemical Characterization of GSK 2830371-d4

Structural Identification and Deuterium Labeling Rationale

GSK2830371-d4 is a deuterated analog of the potent and selective allosteric Wip1 phosphatase inhibitor GSK2830371 (chemical name: (S)-5-((5-chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide). The parent compound has a molecular formula of C₂₃H₂₉ClN₄O₂S and a molecular weight of 461.02 g/mol [1] [2] [6]. Deuterium labeling involves the strategic replacement of four hydrogen atoms (-H) with deuterium atoms (-D) at specific metabolically vulnerable sites within the molecule. While the exact positions of deuteration in GSK2830371-d4 are not explicitly detailed in the available literature, common deuteration sites in pharmaceutical analogs typically target labile hydrogens adjacent to nitrogen atoms or on alkyl chains like methyl groups, where metabolic oxidation (e.g., CYP450-mediated dealkylation) frequently occurs.

The primary rationale for deuteration lies in altering the pharmacokinetic profile without affecting the primary biological activity. Deuterium forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy. This isotopic reinforcement can slow down rate-limiting metabolic steps involving C-H bond cleavage (isotope effect), potentially increasing plasma half-life, reducing metabolite-related toxicity, and improving overall drug exposure. Given that GSK2830371 exhibits oral bioavailability but a short half-life in vivo [1] [6], deuteration aims to enhance its metabolic stability while preserving its high potency (IC₅₀ = 6 nM against Wip1) and selectivity profile over 21 other phosphatases [2] [6].

Table 1: Key Structural Features of GSK2830371 and its Deuterated Analog

PropertyGSK2830371GSK2830371-d4
Molecular FormulaC₂₃H₂₉ClN₄O₂SC₂₃H₂₅D₄ClN₄O₂S (Presumed)
Molecular Weight461.02 g/mol~465.06 g/mol (Estimated)
Deuteration SitesN/ALikely at metabolically labile H positions
Primary TargetWip1 Phosphatase (IC₅₀ = 6 nM)Wip1 Phosphatase (Expected same IC₅₀)
Deuteration RationaleN/AEnhanced metabolic stability, prolonged half-life

Synthesis and Analytical Validation of Deuterated Analogs

The synthesis of GSK2830371-d4 likely follows a similar route to the parent compound, with key modifications to incorporate deuterated precursors. The original synthesis of GSK2830371 involves multi-step organic reactions, including amide bond formations and potentially chiral synthesis to obtain the (S)-enantiomer, which is crucial for its allosteric binding to the unique flap subdomain of Wip1 [1] [6]. Deuterium introduction would occur at an early stage using deuterated building blocks. For instance:

  • Deuterated Cyclopropane Precursor: Using deuterated cyclopropylamine (¹³CD₂-CD₂-NH₂ or similar) would incorporate D4 into the cyclopropylamino moiety attached to the carbonyl group.
  • Chiral Intermediate Deuteration: Alternatively, deuterium could be incorporated into the cyclopentylmethyl side chain or the methyl group on the pyridine ring using reagents like CD₃I or D₂-reduction steps.

Critical to the synthesis is ensuring high isotopic purity (>98% deuterium incorporation) and enantiomeric purity (retaining the (S)-configuration, as stereochemistry is essential for Wip1 inhibition [6]). Post-synthesis, rigorous analytical validation is required:

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula shift (Δm/z = +4) and quantifies deuterium incorporation. Electrospray Ionization (ESI-MS) in positive mode would show the [M+H]+ ion shifting from m/z 461.02 to ~465.06 [4].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy detects the disappearance of proton signals corresponding to the deuterated positions. Quantitative ¹³C NMR or ²H NMR can further confirm the sites and extent of deuteration.
  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods, identical to those used for the parent compound (which has ≥98% purity by HPLC [2] [4]), verify enantiomeric purity and ensure no racemization occurred during deuteration steps. Reverse-phase HPLC assesses chemical purity.
  • Stability-Indicating Methods: Forced degradation studies (e.g., exposure to heat, light, acid/base) followed by HPLC-MS ensure deuterium incorporation doesn't introduce new degradation pathways or impurities [4].

Physicochemical Properties and Stability Profiling

GSK2830371-d4 is expected to share core physicochemical properties with its parent compound, with subtle differences arising from isotopic substitution:

  • Solubility: GSK2830371 is highly soluble in DMSO (100 mg/mL, 216.91 mM) and moderately soluble in ethanol (50 mg/mL, 108.46 mM) [4]. Deuteration minimally impacts solubility in organic solvents. However, in aqueous buffers, slight changes in log P (partition coefficient) due to the deuterium's weak electron-donating effect could marginally alter hydrophilicity. The parent compound's solubility profile necessitates stock solutions in DMSO for in vitro studies (e.g., cell culture assays) [2] [4].
  • Log P (Partition Coefficient): The calculated or experimentally determined log P (octanol/water) for GSK2830371 is likely in the range of 3-4 based on its structure. Deuteration typically causes a very slight decrease in log P (by ~0.03-0.1 per CD₃ group) due to increased polarity, potentially improving aqueous solubility to a negligible extent.
  • pKa: The molecule possesses ionizable groups (pyridine nitrogen, amide NH). Deuteration does not significantly alter pKa values relevant to ionization state under physiological conditions.
  • Solid-State Stability: Like the parent, GSK2830371-d4 is a solid, likely appearing white to light yellow [6]. Stability data for GSK2830371 indicates storage recommendations at -20°C for long-term stability (years) or +2°C to +8°C for shorter periods. Solutions in DMSO are stable for at least 6 months at -20°C [4] [6].
  • Solution Stability: Stability in biological matrices (plasma, serum) is critical for pharmacokinetic studies. While data specific to GSK2830371-d4 is unavailable, deuteration aims to enhance stability against oxidative metabolism in the liver and blood, potentially leading to slower degradation in plasma compared to GSK2830371. Accelerated stability studies in buffers of varying pH and in plasma should confirm resistance to hydrolysis and enzymatic degradation, respectively.
  • Photostability: Standard photostability testing per ICH guidelines is required. The parent compound's structure suggests potential sensitivity to light, necessitating storage "protected from light" [4] [6].

Table 2: Comparative Physicochemical Properties of GSK2830371 and GSK2830371-d4

PropertyGSK2830371GSK2830371-d4 (Predicted/Expected)Impact of Deuteration
Molecular Weight461.02 g/mol~465.06 g/mol+4.04 g/mol (due to D atoms)
Solubility (DMSO)100 mg/mL (216.91 mM) [4]SimilarNegligible change
Solubility (H₂O)Low (data not explicit)Similar/Slightly HigherSlight increase possible due to lower log P
Log PEstimated 3-4~0.05-0.2 units lowerVery slight decrease
Melting PointNot explicitly reportedSimilarNegligible change
Solid FormLight yellow powder [6]Light yellow powderNo change
Solution Stability (DMSO)Stable ≥6 months at -20°C [4]SimilarNo significant change expected
Metabolic StabilityModerate (short in vivo half-life) [6]EnhancedPrimary goal: Slower oxidative metabolism

Properties

Product Name

GSK 2830371-d4

Molecular Formula

C₂₃H₂₅D₄ClN₄O₂S

Molecular Weight

465.04

Synonyms

5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.